[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde” is a chemical compound with the molecular weight of 147.14 . It is a solid at room temperature and is stored in a refrigerator . This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which has found wide application in drug design .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde”, can be achieved through various methods . One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridine and nitriles as starting compounds .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde” is characterized by a [1,2,4]triazolo[1,5-a]pyridine backbone . The exact structure can be obtained from a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyridine skeleton can be constructed through the oxidative cyclization of N-(2-pyridyl)amidines . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .
Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde” is a solid at room temperature . It has a molecular weight of 147.14 and is stored in a refrigerator .
Scientific Research Applications
Medicinal Chemistry: RORγt Inverse Agonists
The compound [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde has been identified as a core structure in the development of RORγt inverse agonists . These agonists are significant in the treatment of autoimmune diseases by modulating the immune system’s response.
Pharmaceutical Applications: JAK Inhibitors
In the pharmaceutical field, derivatives of this compound have shown activity as JAK1 and JAK2 inhibitors . These inhibitors can be used in the treatment of conditions such as myelofibrosis, polycythemia vera, and certain types of leukemia.
Cardiovascular Therapeutics
The compound’s derivatives are also being explored for their potential in treating cardiovascular disorders. Their unique properties allow them to interact with biological pathways associated with cardiovascular diseases .
Antidiabetic Applications
Researchers are investigating the use of [1,2,4]Triazolo[1,5-a]pyridine derivatives in the management of type 2 diabetes. These compounds may offer a new approach to controlling blood sugar levels .
Material Sciences: Optoelectronic Devices
Beyond medicinal applications, these compounds have applications in material sciences, particularly in the development of optoelectronic devices due to their luminescent properties .
Sensors and Imaging
The luminescent nature of these compounds makes them suitable for use in sensors and imaging technologies. They can be used as emitters for confocal microscopy and imaging, providing a non-invasive means to observe biological processes .
Anti-Cancer Research
Derivatives of [1,2,4]Triazolo[1,5-a]pyridine are being studied for their anti-cancer properties. They hold promise as potential therapeutic agents against various forms of cancer .
Organic Synthesis: Catalyst-Free Methodologies
In organic chemistry, there is a growing interest in developing catalyst-free synthesis methods for heterocyclic compounds like [1,2,4]Triazolo[1,5-a]pyridine. Such methods are more sustainable and environmentally friendly .
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridine compounds are diverse and depend on the specific derivative. For instance, some derivatives have been found to act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The interaction of [1,2,4]Triazolo[1,5-a]pyridine compounds with their targets often results in the inhibition of the target’s activity. For example, when acting as JAK1 and JAK2 inhibitors, these compounds prevent the activation of these kinases, thereby disrupting the JAK-STAT signaling pathway .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]Triazolo[1,5-a]pyridine compounds are numerous due to their diverse targets. For instance, when acting as JAK inhibitors, these compounds affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth . When acting as RORγt inverse agonists, they influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .
Pharmacokinetics
The synthesis of these compounds often involves microwave-mediated, catalyst-free reactions , suggesting that they may have good stability and bioavailability
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine compounds’ action depend on their specific targets. For example, when acting as JAK inhibitors, these compounds can disrupt cell signaling, potentially leading to reduced inflammation or slowed cell growth . When acting as RORγt inverse agonists, they can inhibit the differentiation of Th17 cells, potentially reducing autoimmune responses .
Safety and Hazards
Future Directions
The future directions for “[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde” and similar compounds could involve further exploration of their potential in drug design . Given their wide application in this field, there may be opportunities for the development of new drugs based on the [1,2,4]triazolo[1,5-a]pyridine backbone .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWKGEDZQFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438810 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde | |
CAS RN |
143307-82-8 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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